molecular formula C16H16N2O2 B5786627 N'-acetyl-2,2-diphenylacetohydrazide

N'-acetyl-2,2-diphenylacetohydrazide

Cat. No.: B5786627
M. Wt: 268.31 g/mol
InChI Key: UJGDSCZFTJZZFM-UHFFFAOYSA-N
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Description

N’-acetyl-2,2-diphenylacetohydrazide: is an organic compound with the molecular formula C16H16N2O2 It is a derivative of hydrazide, characterized by the presence of an acetyl group attached to the nitrogen atom and two phenyl groups attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-2,2-diphenylacetohydrazide typically involves the reaction of 2,2-diphenylacetohydrazide with acetic anhydride. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the selective acetylation of the hydrazide group. The reaction can be represented as follows:

[ \text{2,2-diphenylacetohydrazide} + \text{acetic anhydride} \rightarrow \text{N’-acetyl-2,2-diphenylacetohydrazide} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of N’-acetyl-2,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N’-acetyl-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-acetyl-2,2-diphenylacetohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-acetyl-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • 2,2-diphenylacetohydrazide
  • N’-ethyl-N’-phenylacetohydrazide
  • N’-methyl-N’-phenylacetohydrazide

Comparison: N’-acetyl-2,2-diphenylacetohydrazide is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the acetyl group can enhance the compound’s stability and influence its biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-acetyl-2,2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)17-18-16(20)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDSCZFTJZZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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